(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide
Overview
Description
(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride in the presence of a base. One common method is the reaction of (S)-piperidin-3-amine with methanesulfonyl chloride in an organic solvent such as dichloromethane, using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and enable the efficient production of large quantities of the compound. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- ®-N-methyl-N-(piperidin-3-yl)methanesulfonamide
- N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride
- 3-(piperidin-3-yl)-1H-indole derivatives
Uniqueness
(S)-N-methyl-N-(piperidin-3-yl)methanesulfonamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer or racemic mixtures, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-N-[(3S)-piperidin-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(12(2,10)11)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJVLRMWVTLDB-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCCNC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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